Pentedrone-d3 Hydrochloride
Description
Pentedrone-d3 Hydrochloride is a deuterated analog of pentedrone hydrochloride, a synthetic cathinone derivative. Its molecular formula is C₁₂H₁₇NO·HCl (molecular weight: 227.73 g/mol), with three deuterium atoms replacing hydrogen atoms at specific positions, likely within the methylamino group (as indicated by the -d3 notation) . The deuterium labeling enhances its utility as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of non-deuterated pentedrone in forensic and pharmacological studies . The compound’s CAS number is 879669-95-1 .
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
230.75 g/mol |
IUPAC Name |
1-phenyl-2-(trideuteriomethylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11,13H,3,7H2,1-2H3;1H/i2D3; |
InChI Key |
MACVVBRQAPNUKT-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(CCC)C(=O)C1=CC=CC=C1.Cl |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentedrone-d3 Hydrochloride involves the introduction of deuterium atoms into the pentedrone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced analytical techniques to ensure the consistency and purity of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Pentedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted cathinones, alcohols, amines, and carboxylic acids. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Pentedrone-d3 Hydrochloride is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of pentedrone and its analogs.
Biology: Employed in studies investigating the biological effects of cathinones on cellular and molecular levels.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of stimulant drugs.
Industry: Applied in the development of analytical methods for detecting and quantifying cathinones in various samples
Mechanism of Action
Pentedrone-d3 Hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor, similar to its non-deuterated counterpart. It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced stimulation of the central nervous system. The molecular targets include the norepinephrine and dopamine transporters, and the pathways involved are related to the modulation of neurotransmitter release and reuptake .
Comparison with Similar Compounds
4-Ethyl Pentedrone Hydrochloride
- Molecular Formula: C₁₃H₁₉NO·HCl (CAS: 2748592-71-2) .
- Key Differences: The ethyl substitution at the β-keto position distinguishes it from pentedrone-d3, altering lipophilicity and metabolic stability .
- Applications: Primarily a research chemical for studying cathinone structure-activity relationships .
Methedrone-d3 Hydrochloride
- Molecular Formula: C₁₁H₁₂D₃NO₂·HCl (molecular weight: 232.72 g/mol) .
- Key Differences: Contains a 3,4-methylenedioxy ring and deuterium labeling on the N-methyl group, contrasting with pentedrone-d3’s simpler phenylpentanone backbone . Used as a stable isotope-labeled standard for detecting methedrone in biological matrices .
- Pharmacological Contrast : Unlike pentedrone-d3, methedrone-d3’s parent compound is associated with serotonergic effects due to its MDMA-like structure .
Pentedrone Hydrochloride (Non-Deuterated)
- Molecular Formula: C₁₂H₁₇NO·HCl (CAS: 879722-57-3) .
- Key Differences: Lacks deuterium, making it unsuitable as an internal standard but relevant for studying cathinone pharmacology. Shares stimulant properties with MDPV and methylone, acting as a norepinephrine-dopamine reuptake inhibitor .
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
